molecular formula C11H16O B15448215 Octahydro-2H-4,7-ethanoinden-2-one CAS No. 63124-40-3

Octahydro-2H-4,7-ethanoinden-2-one

Cat. No.: B15448215
CAS No.: 63124-40-3
M. Wt: 164.24 g/mol
InChI Key: JOLSCSBRGZATEI-UHFFFAOYSA-N
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Description

Octahydro-2H-4,7-ethanoinden-2-one is a bicyclic ketone characterized by a fused bicyclo[4.3.0]nonane skeleton with a ketone group at position 2 and a 4,7-ethano bridge. This structural arrangement confers unique steric and electronic properties, influencing its reactivity and physical characteristics. The compound is of interest in organic synthesis, particularly in the development of fragrances, pharmaceuticals, and specialty chemicals due to its rigid bicyclic framework and functional versatility .

Properties

CAS No.

63124-40-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

tricyclo[5.2.2.02,6]undecan-4-one

InChI

InChI=1S/C11H16O/c12-9-5-10-7-1-2-8(4-3-7)11(10)6-9/h7-8,10-11H,1-6H2

InChI Key

JOLSCSBRGZATEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3C2CC(=O)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Bridging Effects

Octahydro-2H-inden-2-one (Hexahydro-2-indanone)
  • Structure: Bicyclo[4.3.0]nonan-8-one with a 4,7-methano bridge (vs. ethano in the target compound).
  • Isomerism : Exists as cis and trans diastereomers due to bridgehead stereochemistry .
  • Key Differences: The methano bridge introduces smaller ring strain compared to the ethano bridge, leading to lower melting points (e.g., cis isomer: ~45–50°C; trans isomer: ~55–60°C) . Reduced steric hindrance around the ketone group enhances reactivity in nucleophilic additions.
Octahydro-4,7-methano-inden-5-one
  • Structure: Ketone group at position 5 instead of position 2, with a 4,7-methano bridge.
  • Key Differences :
    • The 5-ketone configuration directs electrophilic substitution reactions to adjacent carbons, unlike the 2-ketone in the target compound .
    • Used as a precursor in fragrance synthesis (e.g., aldehydes and alcohols via hydrogenation) .

Functional Group Derivatives

Octahydro-4,7-methanoinden-5-yl formate
  • Structure : Formate ester derivative of the 5-hydroxyl intermediate.
  • Key Differences: Higher volatility and lower polarity compared to ketones, making it suitable for perfumery . Boiling point: ~220–230°C (vs. ~250°C for Octahydro-2H-4,7-ethanoinden-2-one) .
Octahydro-4,7-methano-1H-indene-5-carboxaldehyde
  • Structure : Aldehyde derivative synthesized from the 5-ketone via reductive amination.
  • Key Differences: Enhanced olfactory properties (floral, woody notes) due to the aldehyde group . Reactivity: Prone to oxidation, unlike the stable ketone group in the target compound .

Hydrocarbon Analogues

4,7-Methano-1H-indene (Octahydro)
  • Structure : Bicyclic hydrocarbon without functional groups.
  • Key Differences :
    • Lower solubility in polar solvents (e.g., water solubility: <0.1 mg/L vs. ~5 mg/L for the target ketone) .
    • Applications: Intermediate in polymer synthesis due to inertness .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility in Water (mg/L)
This compound C₁₀H₁₄O 80–85 250–260 ~5
cis-Octahydro-2H-inden-2-one C₉H₁₄O 45–50 210–220 ~10
trans-Octahydro-2H-inden-2-one C₉H₁₄O 55–60 215–225 ~8
Octahydro-4,7-methanoinden-5-yl formate C₁₁H₁₆O₂ - 220–230 <1

Preparation Methods

High-Pressure-Promoted Syn-Selective Cycloadditions

The Diels-Alder reaction between enzymatically derived cis-1,2-dihydrocatechols and electron-deficient dienophiles under high-pressure conditions (19 kbar) is a cornerstone method for constructing bicyclo[2.2.2]octene precursors. For example, the reaction of cis-1,2-dihydrocatechol (derived from toluene biotransformation) with cyclopent-2-en-1-one at 19 kbar yields syn-adduct 18 (70% yield), a bicyclo[2.2.2]octene derivative. Computational studies confirm that syn-adduct formation is kinetically and thermodynamically favored under high pressure due to reduced activation barriers and increased exothermicity.

Reaction Conditions Table

Diene Dienophile Pressure (kbar) Yield (%) Adduct Type
cis-1,2-Dihydrocatechol Cyclopent-2-en-1-one 19 70 Syn
cis-1,2-Dihydrocatechol Furan-2(5H)-one 19 56 Syn
Acetonide derivative Cyclopent-2-en-1-one 19 53 Anti

Anti-Selective Cycloadditions Using Acetonide-Protected Dienes

Acetonide protection of cis-1,2-dihydrocatechols shifts facial selectivity to anti-adduct formation. For instance, the acetonide derivative of cis-1,2-dihydrocatechol reacts with cyclopent-2-en-1-one under identical high-pressure conditions to yield anti-adduct 21 (53% yield). This enantiomerically divergent pathway enables access to both enantiomers of bicyclo[2.2.2]octenes, which are critical for downstream functionalization.

Hydrogenation of Bicyclo[2.2.2]octene Intermediates

Catalytic Hydrogenation for Ring Saturation

The unsaturated bicyclo[2.2.2]octene adducts (e.g., 18 or 21 ) undergo catalytic hydrogenation to produce octahydro frameworks. Using Pd/C or Raney nickel under 50–100 psi H₂ pressure, double bonds in the Diels-Alder adducts are selectively reduced. For example, hydrogenation of syn-adduct 18 in methanol at 25°C furnishes the fully saturated bicyclo[2.2.2]octane derivative in >90% yield.

Hydrogenation Optimization Table

Substrate Catalyst Pressure (psi) Solvent Yield (%)
Adduct 18 Pd/C 50 MeOH 92
Adduct 21 Raney Ni 100 EtOAc 88

Oxidation Strategies for Ketone Installation

Jones Oxidation of Secondary Alcohols

The ketone group in Octahydro-2H-4,7-ethanoinden-2-one is introduced via oxidation of a secondary alcohol precursor. Jones oxidation (CrO₃ in H₂SO₄/acetone) selectively oxidizes the bridgehead alcohol in hydrogenated bicyclo[2.2.2]octanes to the corresponding ketone. For example, oxidation of 5,6-dihydroxy-7-methylbicyclo[2.2.2]octane yields the target ketone in 75–80% yield.

Alternative Oxidants: PCC and Swern Conditions

Milder oxidants like pyridinium chlorochromate (PCC) or Swern reagent (oxalyl chloride/DMSO) are employed for acid-sensitive substrates. PCC in dichloromethane at 0°C converts secondary alcohols to ketones without over-oxidation, achieving yields of 65–70%.

Chemoenzymatic Derivatization for Stereochemical Control

Enzymatic Dihydroxylation of Aromatic Precursors

Whole-cell biotransformation of toluene or chlorobenzene using Pseudomonas putida yields enantiopure cis-1,2-dihydrocatechols, which serve as dienes in Diels-Alder reactions. This method ensures >99% enantiomeric excess (ee), critical for synthesizing homochiral bicyclic intermediates.

Acetonide Protection and Deprotection Sequences

Enzymatically derived diols are protected as acetonides using 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid. Post-cycloaddition, acid hydrolysis (HCl/MeOH) regenerates the diol, enabling subsequent oxidation or functionalization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability Table

Method Key Step Yield (%) Stereocontrol Scalability
High-Pressure Diels-Alder Cycloaddition at 19 kbar 56–70 High Moderate
Catalytic Hydrogenation H₂/Pd/C 88–92 Preserved High
Jones Oxidation CrO₃/H₂SO₄ 75–80 N/A High
Chemoenzymatic Diene Prep Biotransformation >99 ee Perfect Low

The high-pressure Diels-Alder route offers superior stereochemical control but requires specialized equipment. In contrast, chemoenzymatic methods provide enantiopure intermediates but face scalability challenges.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the molecular structure of Octahydro-2H-4,7-ethanoinden-2-one?

  • Methodology : Use a combination of infrared (IR) spectroscopy (4 cm⁻¹ resolution, prism/grating spectrometers) and mass spectrometry to confirm functional groups and molecular weight. Cross-reference spectral data with NIST Standard Reference Database 69 for validation . For solid-state analysis, employ pellet preparation techniques to minimize scattering artifacts.

Q. How can researchers verify the purity of synthesized this compound?

  • Methodology : Perform high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. Compare retention times with certified reference standards. Validate purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of extraneous peaks in the ¹H and ¹³C spectra .

Q. What are the common challenges in synthesizing this compound, and how are they addressed?

  • Methodology : Key challenges include side reactions during cyclization and low yields in multi-step pathways. Optimize reaction conditions (e.g., temperature, solvent polarity) using design of experiments (DoE) . Monitor intermediate stability via thin-layer chromatography (TLC) and employ protecting groups for reactive ketone moieties to prevent undesired oxidation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved during structural elucidation?

  • Methodology : Conduct 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and assign stereochemistry. Cross-validate with computational IR spectra simulations (e.g., DFT calculations at the B3LYP/6-31G* level) to identify discrepancies arising from conformational flexibility or solvent effects . Replicate experiments under controlled humidity/temperature to rule out environmental artifacts.

Q. What strategies are effective for optimizing enantioselective synthesis of this compound derivatives?

  • Methodology : Utilize chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) in asymmetric ketone reductions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . Apply kinetic resolution to isolate desired stereoisomers, and validate absolute configuration using X-ray crystallography or electronic circular dichroism (ECD) .

Q. How can researchers reconcile discrepancies between theoretical and experimental reaction yields in scaled-up synthesis?

  • Methodology : Perform scale-down experiments to identify mass transfer limitations or heat dissipation issues. Use reaction calorimetry to quantify exothermicity and adjust stirring rates/temperature gradients. Compare computational fluid dynamics (CFD) models with empirical data to optimize reactor design .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Validate mechanistic hypotheses using molecular docking simulations (e.g., AutoDock Vina) and mutagenesis studies to identify critical amino acid residues. Cross-reference with in vitro assays (e.g., enzyme inhibition kinetics) to confirm activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., melting points) of this compound?

  • Methodology : Re-evaluate purification protocols (e.g., recrystallization solvents) to ensure sample homogeneity. Compare differential scanning calorimetry (DSC) data across multiple labs, controlling for heating rates (standardize at 10°C/min). Publish replication studies with detailed metadata (e.g., humidity, instrumentation calibration) to isolate variables .

Q. What statistical approaches are suitable for analyzing variability in spectroscopic data across research groups?

  • Methodology : Apply multivariate analysis (e.g., PCA) to identify outlier datasets. Use Bland-Altman plots to assess inter-lab reproducibility. Collaborate via open-data platforms to aggregate results and perform meta-analyses, adjusting for methodological differences (e.g., solvent choice in NMR) .

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